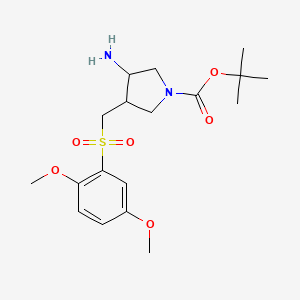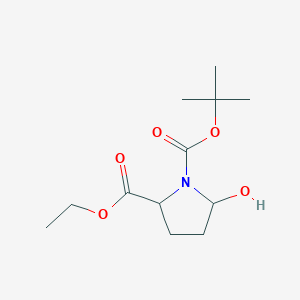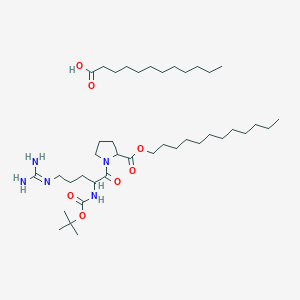
Boc-arg-pro-lauryl ester laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-arg-pro-lauryl ester laurate: is a synthetic peptide compound that has garnered attention for its unique properties and potential applications in various fields. It is composed of a sequence of amino acids, specifically Boc-L-arginine, L-proline, and lauryl ester laurate. This compound is known for its ability to self-assemble into micelles, making it a valuable candidate for drug delivery systems and other biomedical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boc-arg-pro-lauryl ester laurate is typically synthesized using solution-phase methods. The synthesis involves the protection of the amino groups with a Boc (tert-butoxycarbonyl) group, followed by the coupling of the amino acids in the desired sequence. The final step involves the esterification of the peptide with lauric acid to form the lauryl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and purification techniques such as column chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-arg-pro-lauryl ester laurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the peptide’s structure.
Substitution: The ester group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, Boc-arg-pro-lauryl ester laurate is used as a model compound for studying peptide self-assembly and micelle formation. Its ability to form micelles makes it a valuable tool for investigating drug delivery systems .
Biology: In biological research, this compound is studied for its anticoagulant and fibrinolytic activities. It has shown potential in preventing blood clot formation and promoting the breakdown of existing clots .
Medicine: In medicine, this compound is explored for its potential as a drug delivery vehicle. Its micelle-forming properties enable it to encapsulate and deliver therapeutic agents to specific targets in the body .
Industry: In the industrial sector, this compound is used in the development of surfactants and emulsifiers. Its unique structure allows it to stabilize emulsions and improve the solubility of hydrophobic compounds .
Mécanisme D'action
The mechanism of action of Boc-arg-pro-lauryl ester laurate involves its ability to self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The compound’s anticoagulant activity is attributed to its interaction with thrombin, inhibiting its activity and preventing blood clot formation .
Comparaison Avec Des Composés Similaires
- Boc-L-Arg-L-Pro-L-Pro-lauryl ester laurate
- Boc-L-Arg-L-Pro-stearyl ester stearate
Comparison: Boc-arg-pro-lauryl ester laurate is unique due to its specific amino acid sequence and lauryl ester group. Compared to Boc-L-Arg-L-Pro-L-Pro-lauryl ester laurate, it has a simpler structure, which may influence its self-assembly and biological activities. Boc-L-Arg-L-Pro-stearyl ester stearate, on the other hand, has a longer fatty acid chain, which can affect its micelle-forming properties and interactions with biological targets .
Propriétés
Formule moléculaire |
C40H77N5O7 |
|---|---|
Poids moléculaire |
740.1 g/mol |
Nom IUPAC |
dodecanoic acid;dodecyl 1-[5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H53N5O5.C12H24O2/c1-5-6-7-8-9-10-11-12-13-14-21-37-25(35)23-18-16-20-33(23)24(34)22(17-15-19-31-26(29)30)32-27(36)38-28(2,3)4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h22-23H,5-21H2,1-4H3,(H,32,36)(H4,29,30,31);2-11H2,1H3,(H,13,14) |
Clé InChI |
FWDBBWXLYJBEMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


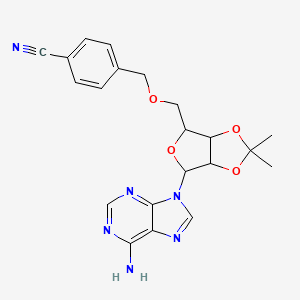


![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15094420.png)
![N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B15094423.png)
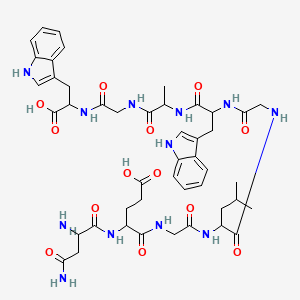
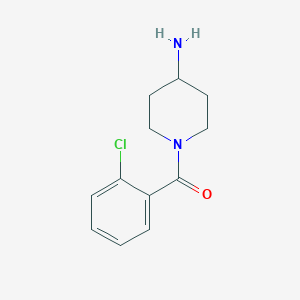
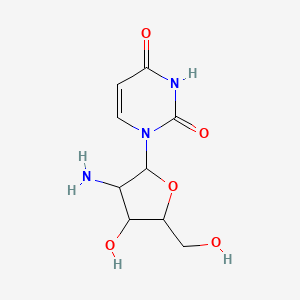
![[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B15094469.png)
![5-bromo-N-(6-methyl-1-azabicyclo[2.2.2]octan-3-yl)-1,3-thiazole-2-carboxamide](/img/structure/B15094473.png)
![(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid](/img/structure/B15094486.png)
![4-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B15094490.png)
